molecular formula C12H18O B7862584 3-(2-Methylphenyl)-3-pentanol

3-(2-Methylphenyl)-3-pentanol

Cat. No. B7862584
M. Wt: 178.27 g/mol
InChI Key: BYBRLJUJSWOGJD-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-3-pentanol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biofuel Production : Pentanol isomers, including 3-(2-Methylphenyl)-3-pentanol, have potential applications as biofuels. Microbial strains have been developed through metabolic engineering for the production of these isomers, indicating significant promise for future biofuel applications (Cann & Liao, 2009).

  • Plant Immunity : 3-Pentanol has been shown to prime plant immunity against bacterial pathogens, such as Pseudomonas syringae, in Arabidopsis, indicating its potential as a natural pesticide or plant protectant (Song, Choi, & Ryu, 2015).

  • Fragrance Industry : this compound and its derivatives are used in the fragrance industry, where their safety and toxicological profiles are of significant interest (Scognamiglio, Jones, Letizia, & Api, 2012).

  • Fuel Research : Studies on the thermal decomposition of pentanol isomers, including this compound, provide valuable data for developing detailed kinetic models for pentanol combustion, relevant in alternative fuel research (Zhao, Ye, Zhang, & Zhang, 2012).

  • Chemical Synthesis : 3-Pentanol and its isomers are used in chemical syntheses, such as the deoxygenation of carbonyl compounds using alcohol as a reducing agent, demonstrating their versatility in organic synthesis (Bernardo & Fernandes, 2016).

  • Pharmaceutical Research : Compounds like this compound are involved in the synthesis of specific chiral compounds, which have applications in pharmaceuticals (Kato et al., 2003).

  • Fuel Additives : Research on the use of pentanol isomers as additives in diesel engines to improve performance and reduce emissions highlights another practical application (Yilmaz, Atmanli, & Trujillo, 2017).

properties

IUPAC Name

3-(2-methylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-12(13,5-2)11-9-7-6-8-10(11)3/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBRLJUJSWOGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.